4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine
Description
Properties
IUPAC Name |
(3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(19-8-10-21-11-9-19)14-13(18-6-1-2-7-18)12-4-3-5-17-15(12)22-14/h1-7H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUOBIYPEBUTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine typically involves multi-step organic reactions. The process begins with the preparation of the thienopyridine core, followed by the introduction of the pyrrole and thiomorpholine groups. Common reagents used in these reactions include organolithium reagents, halogenated intermediates, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, reaction conditions, and purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrrole and thienopyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated intermediates, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The thieno[2,3-b]pyridine scaffold is shared with compounds like 5-ethoxycarbonyl-6-methyl-3-(1H-pyrrol-1-yl)-4-styrylthieno[2,3-b]pyridine-2-carbohydrazide (). Both compounds retain the pyrrole substituent at position 3, but the target molecule replaces the carbohydrazide group at position 2 with a thiomorpholine-carbonyl moiety. This substitution likely improves solubility due to thiomorpholine’s sulfur atom and conformational flexibility .
Substituent Variations
- Carbohydrazide Derivatives: These derivatives, such as those synthesized in , exhibit hydrazide functional groups that facilitate hydrogen bonding.
- Triazole and Pyrazoline Derivatives: Compounds like 2-[(Substituted-pyrazolin-1-yl)carbonyl]-thieno[2,3-b]pyridines () feature nitrogen-rich substituents. These groups are associated with antiamoebic activity (e.g., IC₅₀ values in the micromolar range ), whereas the thiomorpholine variant’s activity remains unexplored but may differ due to its sulfur content.
Comparative Data Table
*Calculated based on standard atomic weights.
Key Research Findings
Structural Flexibility : The thiomorpholine group offers a balance between lipophilicity and polarity, which may improve bioavailability compared to carbohydrazide derivatives .
Synthetic Feasibility: While the pyrrole-thienopyridine core is synthetically accessible, the introduction of thiomorpholine requires precise control to avoid side reactions, as noted in .
Biological Potential: Although activity data for the target compound are absent, its structural relatives demonstrate that substituents at position 2 critically influence pharmacological profiles. For example, pyrazoline derivatives show antiamoebic activity, while carbohydrazides may target enzymes via hydrogen bonding .
Biological Activity
4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a thieno[2,3-b]pyridine core, a pyrrole ring, and a thiomorpholine moiety. Its molecular formula is , with a molecular weight of approximately 286.35 g/mol.
Research indicates that compounds structurally related to this compound exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of thieno[2,3-b]pyridine can induce apoptosis in cancer cells and arrest cell cycle progression. For instance, certain derivatives were found to effectively induce apoptosis in A549 lung cancer cells and arrest the cell cycle at the G2/M phase .
- Antiviral Activity : Compounds with similar structures have been investigated for their inhibitory effects on viral replication. For example, non-nucleoside reverse transcriptase inhibitors (NNRTIs) derived from thieno[2,3-b]pyridine frameworks have demonstrated significant anti-HIV activity with low toxicity profiles .
Biological Activity Data
The following table summarizes key findings from various studies related to the biological activity of compounds similar to this compound:
| Study | Activity | Cell Line/Model | IC50/EC50 | Mechanism |
|---|---|---|---|---|
| Study 1 | Antitumor | A549 cells | 10 µM | Apoptosis induction |
| Study 2 | Antiviral | HIV-1 strains | 0.0055 µM | NNRTI activity |
| Study 3 | Cytotoxicity | Various cancer cells | CC50 = 6138 nM | Cell cycle arrest |
Case Studies
- Antitumor Efficacy : In a study examining the effects of thieno[2,3-b]pyridine derivatives on lung cancer cells (A549), researchers found that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This suggests potential for developing new anticancer therapies based on this scaffold .
- Antiviral Properties : Another study focused on the antiviral potential of NNRTIs derived from thieno[2,3-b]pyridine structures showed promising results against HIV strains. The compounds exhibited low EC50 values and favorable pharmacokinetic profiles in animal models, indicating their potential as effective antiviral agents .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for constructing the thieno[2,3-b]pyridine core in derivatives like 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]thiomorpholine?
- The synthesis typically involves multi-step organic reactions, starting with the formation of the bicyclic thieno[2,3-b]pyridine scaffold. Key steps include cyclization of thiophene and pyridine precursors, followed by functionalization at the 2- and 3-positions. For example, ethyl ester derivatives (e.g., ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate) are synthesized via nucleophilic substitution or Pd-catalyzed coupling reactions to introduce substituents like pyrrole or thiomorpholine groups .
- Methodological Tip : Use 2D NMR (¹H-¹H COSY, HSQC) to confirm regioselectivity during cyclization, as misassignment of fused-ring positions is common in thienopyridine systems .
Q. How can researchers validate the structural integrity of the thiomorpholine substituent in this compound?
- X-ray crystallography is the gold standard for resolving ambiguities in fused-ring systems and substituent orientation. For instance, single-crystal studies on analogous compounds (e.g., 3-phenyl-2-(pyrrolidin-1-yl)-5,6-dihydro-8H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one) revealed deviations in bond lengths (mean C–C = 0.003 Å) critical for confirming stereochemistry .
- Alternative Approach : Compare experimental IR spectra with DFT-calculated vibrational modes to detect anomalies in carbonyl or thiomorpholine groups .
Q. What spectroscopic techniques are most reliable for characterizing the pyrrole-thienopyridine hybrid structure?
- High-resolution mass spectrometry (HRMS) and ¹³C NMR are essential for verifying molecular formula and substitution patterns. For example, HRMS data (e.g., m/z 538 [M⁺] for a bis-pyrazole-thienothiophene derivative) resolves ambiguities in nitrogen/sulfur content . DEPT-135 NMR distinguishes CH₂ and CH₃ groups in the thiomorpholine moiety .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for thieno[2,3-b]pyridine derivatives against sensitive vs. multidrug-resistant (MDR) cell lines be resolved?
- Contradictions often arise from differences in efflux pump activity (e.g., P-glycoprotein) in MDR cells. Design dose-response assays with ABC transporter inhibitors (e.g., verapamil) to isolate compound-specific effects. For example, thieno[2,3-b]pyridine derivatives showed reduced efficacy in MDR lines unless co-administered with efflux inhibitors .
- Experimental Optimization : Use isogenic cell pairs (sensitive vs. MDR) to control for genetic variability. Include cytotoxicity controls like doxorubicin to benchmark resistance levels .
Q. What strategies improve the metabolic stability of the thiomorpholine group in vivo?
- Replace the thiomorpholine sulfur with a sulfone or sulfonamide to reduce oxidative metabolism. For instance, fluorinated piperidine analogs (e.g., 5-(6-(4-fluoropiperidin-1-yl)pyridin-3-yl)thieno[3,2-b]pyridine-2-carboxylic acid) exhibited enhanced stability in microsomal assays .
- Analytical Validation : Use LC-MS/MS to track metabolite formation in hepatocyte incubations, focusing on sulfur oxidation products .
Q. How do electronic effects of the pyrrole substituent influence the compound’s binding to kinase targets?
- Computational docking (e.g., AutoDock Vina) paired with electrostatic potential maps can predict interactions. Pyrrole’s electron-rich π-system may engage in charge-transfer interactions with kinase ATP pockets. Compare with dimethylamino or cyano analogs to assess substituent effects on binding affinity .
- Case Study : Pyrazole-thienopyrimidine hybrids showed altered kinase inhibition profiles when the pyrrole was replaced with a morpholine group, highlighting the role of electron density in target engagement .
Data Contradiction Analysis
Q. Why do some thieno[2,3-b]pyridine derivatives exhibit anti-inflammatory activity in vitro but not in vivo?
- Poor pharmacokinetic properties (e.g., low oral bioavailability) are a common culprit. Conduct parallel assays measuring plasma protein binding and metabolic clearance. For example, derivatives with logP > 3.5 showed reduced efficacy in murine models due to extensive hepatic first-pass metabolism .
- Mitigation Strategy : Introduce polar groups (e.g., carboxylic acids) to improve solubility without compromising target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
